molecular formula C10H6 B7809421 1,2-Diethynylbenzene CAS No. 26776-82-9

1,2-Diethynylbenzene

Cat. No. B7809421
CAS RN: 26776-82-9
M. Wt: 126.15 g/mol
InChI Key: CBYDUPRWILCUIC-UHFFFAOYSA-N
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Description

1,2-Diethynylbenzene is a useful research compound. Its molecular formula is C10H6 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

On-Surface Polymerization

1,2-Diethynylbenzene has been studied for its potential in on-surface polymerization. For example, the polymerization of 1,4-diethynylbenzene on Cu(111) surfaces was examined using scanning tunneling microscopy. This process resulted in disordered covalent networks with distinct structural motifs, indicating various coupling reactions (Eichhorn, Heckl, & Lackinger, 2013).

Fuel Dispersant for Rocket Engines

This compound (DEB) has been explored as a dispersant for solid fuels in rocket ramjet engines. Research showed that fuels with DEB are more efficient in terms of performance characteristics compared to high-enthalpy dispersants containing elements like nitrogen and oxygen. DEB can burn by itself under certain conditions, making it a viable option for such applications (Yanovskii et al., 2019).

UV Polarization Spectroscopy

UV linear dichroism polarization spectroscopy using synchrotron radiation was employed to investigate 1,4-diethynylbenzene. This study provided insights into the molecular states and supported previous vibronic assignments of the compound. Such research aids in the understanding of the molecular structure and behavior of diethynylbenzene derivatives (Thulstrup et al., 2020).

Synthesis and Characterization of Polymers

This compound is significant in the synthesis of various polymers. For example, the preparation of platinum(ii) poly-yne polymers incorporating 1,4-diethynylbenzene derivatives was studied. These polymers, characterized by spectroscopic methods and thermogravimetry, showed varying thermal stabilities based on the substituents on the aromatic spacer group (Khan et al., 2003).

Mesoporous Carbon Synthesis

Research on m-Diethynylbenzene (m-DEB) used as a precursor in the synthesis of mesoporous carbons (OMCs) revealed that OMCs with narrow pore size distributions and high thermal stability could be achieved. This finding provides a new method to prepare mesoporous carbon materials (Zhang et al., 2017).

Polymerization Studies

The polymerization of 1,4-diethynylbenzene was compared with the burning of ammonium perchlorate under similar conditions, revealing similarities in the linear rate of thermal transformations. This research contributes to understanding the microstructure and properties of the resulting carbon materials (Volkova et al., 2019).

properties

IUPAC Name

1,2-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYDUPRWILCUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176204
Record name 1,2-Diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26776-82-9, 21792-52-9
Record name Benzene, o-diethynyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26776-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethynylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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